4'-methoxy-N-(2-methoxyphenyl)-[1,1'-biphenyl]-4-sulfonamide
Description
4'-Methoxy-N-(2-methoxyphenyl)-[1,1'-biphenyl]-4-sulfonamide is a biphenyl-based sulfonamide derivative characterized by a methoxy group at the 4'-position of the biphenyl core and a sulfonamide moiety at the 4-position. The sulfonamide nitrogen is further substituted with a 2-methoxyphenyl group. This structure combines electron-donating methoxy substituents with a sulfonamide functional group, which is frequently associated with biological activity, such as enzyme inhibition or antimicrobial effects .
Properties
IUPAC Name |
N-(2-methoxyphenyl)-4-(4-methoxyphenyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO4S/c1-24-17-11-7-15(8-12-17)16-9-13-18(14-10-16)26(22,23)21-19-5-3-4-6-20(19)25-2/h3-14,21H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PABPYTBUAFKIGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)NC3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-methoxy-N-(2-methoxyphenyl)-[1,1’-biphenyl]-4-sulfonamide typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized using Suzuki-Miyaura coupling, which involves the reaction of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst.
Introduction of Methoxy Groups: The methoxy groups can be introduced through methylation reactions using reagents such as dimethyl sulfate or methyl iodide.
Sulfonamide Formation: The sulfonamide group can be introduced by reacting the biphenyl derivative with a sulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4’-Methoxy-N-(2-methoxyphenyl)-[1,1’-biphenyl]-4-sulfonamide can undergo various chemical reactions, including:
Reduction: The sulfonamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid; halogenation using halogens in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of phenolic derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
4’-Methoxy-N-(2-methoxyphenyl)-[1,1’-biphenyl]-4-sulfonamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 4’-methoxy-N-(2-methoxyphenyl)-[1,1’-biphenyl]-4-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to enzymes or receptors and modulate their activity. This interaction can lead to inhibition of enzyme activity or alteration of receptor signaling pathways .
Comparison with Similar Compounds
N-(3-Fluorophenyl)-[1,1'-biphenyl]-4-sulfonamide (Y501-6975)
- Structure : Biphenyl sulfonamide with a 3-fluorophenyl substituent on the sulfonamide nitrogen.
- Key Differences: The fluorine atom at the 3-position introduces electron-withdrawing effects, contrasting with the electron-donating 2-methoxy group in the target compound. Physicochemical Properties: logP = 4.81, molecular weight = 327.38 g/mol . Activity: Not explicitly stated, but fluorinated sulfonamides are often explored for enhanced metabolic stability .
4'-Fluoro-N-[4-(3-methoxyazetidin-1-yl)phenyl]-[1,1'-biphenyl]-4-sulfonamide
- Structure : Features a fluoro substituent at the 4'-position and a 3-methoxyazetidine group on the sulfonamide-attached phenyl ring.
- Key Differences: The 4'-fluoro substituent vs. 4'-methoxy in the target compound alters electronic properties (electron-withdrawing vs. donating).
N-(2-Cyanophenyl)-[1,1'-biphenyl]-4-sulfonamide
- Structure: A cyano group at the 2-position on the sulfonamide-attached phenyl ring.
- Key Differences: The cyano group is strongly electron-withdrawing, which may reduce basicity compared to the 2-methoxy group. Molecular weight = 310.39 g/mol (C₁₉H₁₄N₂O₂S) .
Compounds with Methoxy Substituents and Sulfonamide Moieties
N-(4-Methoxyphenyl)benzenesulfonamide
- Structure : Simpler benzenesulfonamide with a 4-methoxyphenyl group.
- Key Differences :
4-(N-(4-Methoxyphenyl)sulfamoyl)benzoic Acid
- Structure : Benzoic acid derivative with a sulfonamide-linked 4-methoxyphenyl group.
- Key Differences :
Carboxamide Analogues
4'-Methoxy-N-(4-methoxyphenyl)-N-methyl-[1,1'-biphenyl]-4-carboxamide
- Structure : Carboxamide analogue with N-methyl and 4-methoxyphenyl groups.
- Key Differences :
Comparative Data Tables
Table 1: Physicochemical Properties of Selected Compounds
Key Research Findings
Substituent Position Effects :
- Methoxy groups at the 2-position (target compound) vs. 4-position (e.g., N-(4-methoxyphenyl)benzenesulfonamide ) influence steric and electronic profiles. Ortho-substituents may hinder rotation or interaction with biological targets.
- Fluorine substituents (e.g., Y501-6975 ) enhance metabolic stability but reduce electron density compared to methoxy groups.
Sulfonamides with heterocyclic substituents (e.g., azetidine in ) show improved solubility and target engagement .
Synthetic Challenges :
- Palladium-catalyzed cross-coupling is a common method for biphenyl synthesis, but yields vary with substituent electronics (e.g., 57–72% in –4) .
Biological Activity
4'-Methoxy-N-(2-methoxyphenyl)-[1,1'-biphenyl]-4-sulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound is characterized by a biphenyl core with methoxy and sulfonamide functional groups, which contribute to its diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The chemical structure of 4'-methoxy-N-(2-methoxyphenyl)-[1,1'-biphenyl]-4-sulfonamide can be represented as follows:
- IUPAC Name : N-(2-methoxyphenyl)-4-(4-methoxyphenyl)benzenesulfonamide
- Molecular Formula : C20H19NO4S
- CAS Number : 670271-59-7
The presence of the methoxy groups enhances lipophilicity, which may influence the compound's ability to interact with biological targets.
The mechanism of action of 4'-methoxy-N-(2-methoxyphenyl)-[1,1'-biphenyl]-4-sulfonamide primarily involves its interaction with specific enzymes and receptors. The sulfonamide moiety can mimic natural substrates, allowing it to bind to active sites on enzymes or receptors. This binding can lead to inhibition of enzymatic activity or modulation of receptor signaling pathways, which are crucial in various biological processes.
Anticancer Activity
Research has indicated that compounds similar to 4'-methoxy-N-(2-methoxyphenyl)-[1,1'-biphenyl]-4-sulfonamide exhibit significant anticancer properties. For instance, studies have shown that related biphenyl sulfonamides can inhibit the growth of various cancer cell lines.
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| 4'-methoxy-N-(2-methoxyphenyl)-[1,1'-biphenyl]-4-sulfonamide | A549 (lung cancer) | 193.93 |
| Related Sulfonamides | HCT116 (colon cancer) | < 200 |
| Other Biphenyl Derivatives | HT-29 (colon cancer) | > 250 |
These findings suggest that the compound may serve as a promising candidate for further development in cancer therapy.
Anti-inflammatory Activity
In addition to its anticancer potential, this compound has been explored for its anti-inflammatory properties. The sulfonamide group is known for modulating inflammatory pathways, which could make this compound beneficial in treating inflammatory diseases.
Case Studies and Research Findings
Several studies have investigated the biological activities of sulfonamide derivatives:
- Inhibition of Carbonic Anhydrase : A study demonstrated that similar compounds showed potent inhibition against human carbonic anhydrases (hCA II and hCA IX), which are targets in cancer therapy. The IC50 values for these inhibitors ranged from 0.75 μM to 5 μM, indicating significant enzyme inhibition potential .
- Cytotoxicity Evaluation : In vitro cytotoxicity assays revealed that 4'-methoxy-N-(2-methoxyphenyl)-[1,1'-biphenyl]-4-sulfonamide exhibited selective cytotoxic effects against cancer cells while sparing normal cells . This selectivity is crucial for minimizing side effects in therapeutic applications.
- Mechanistic Studies : Investigations into the mechanism revealed that the compound could induce apoptosis in cancer cells through various pathways, including the modulation of anti-apoptotic protein expression .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
